rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride
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Overview
Description
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is an intriguing compound known for its unique chemical structure and versatile applications. It comprises a complex stereochemistry with specific chiral centers and functional groups that contribute to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride generally involves:
Starting Materials: Key intermediates often include imidazole derivatives and oxirane compounds.
Reaction Steps:
Formation of the oxolan ring.
Introduction of the imidazolyl moiety through nucleophilic substitution or cyclization.
Amine functional group attachment via reductive amination or similar routes.
Conditions: These reactions typically require controlled temperatures, specific pH ranges, and sometimes catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In industrial settings, the production may involve continuous flow processes for enhanced efficiency and scalability. Large-scale synthesis demands stringent control over reaction parameters to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions primarily at its amine and imidazole functionalities, leading to the formation of corresponding oxides and N-oxides.
Reduction: Reduction typically affects the imidazole ring, potentially yielding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the oxolan and imidazole rings, introducing various substituents that alter the compound's properties.
Common Reagents and Conditions
Oxidation Agents: Often include peroxides, molecular oxygen, or specialized reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction Agents: Include hydrogen with a palladium catalyst (Pd/H2) or metal hydrides like sodium borohydride (NaBH4).
Substitution Reagents: Typically involve halogenated compounds or activated esters under mild to moderate conditions.
Major Products
Reactions yield various products depending on the reaction type. Oxidation typically produces N-oxides, reduction forms dihydro compounds, and substitution yields functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in organometallic catalysts, enhancing reaction rates and selectivity.
Synthesis: Acts as a precursor for more complex molecules and materials.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, affecting biochemical pathways.
Protein Binding: Studied for interactions with proteins, aiding in drug design and development.
Medicine
Pharmacology: Evaluated for therapeutic effects in various conditions, including its potential as a central nervous system (CNS) agent.
Diagnostic Agents: Utilized in the development of diagnostic tools for medical imaging.
Industry
Material Science: Contributes to the synthesis of polymers and advanced materials.
Biotechnology: Plays a role in biocatalysis and biotransformation processes.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: Interacting with specific enzymes or receptors, modulating their activity.
Pathways: Involves biochemical pathways where it can act as an inhibitor or activator, depending on the context and target.
Comparison with Similar Compounds
Unique Aspects
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both oxolan and imidazole rings, which confer distinct chemical and biological properties.
Similar Compounds
(2S,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine: Shares structural similarities but differs in stereochemistry.
Imidazole-based Amines: Compounds with imidazole rings and amine groups but lack the oxolan structure.
Oxolan Derivatives: Compounds with oxolan rings that may or may not contain imidazole moieties.
Each compound, although similar, brings its own set of properties and uses, making this compound a standout in its field.
There you have it! A comprehensive look into this compound. What more can we dive into next?
Properties
CAS No. |
2307772-22-9 |
---|---|
Molecular Formula |
C9H17Cl2N3O |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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